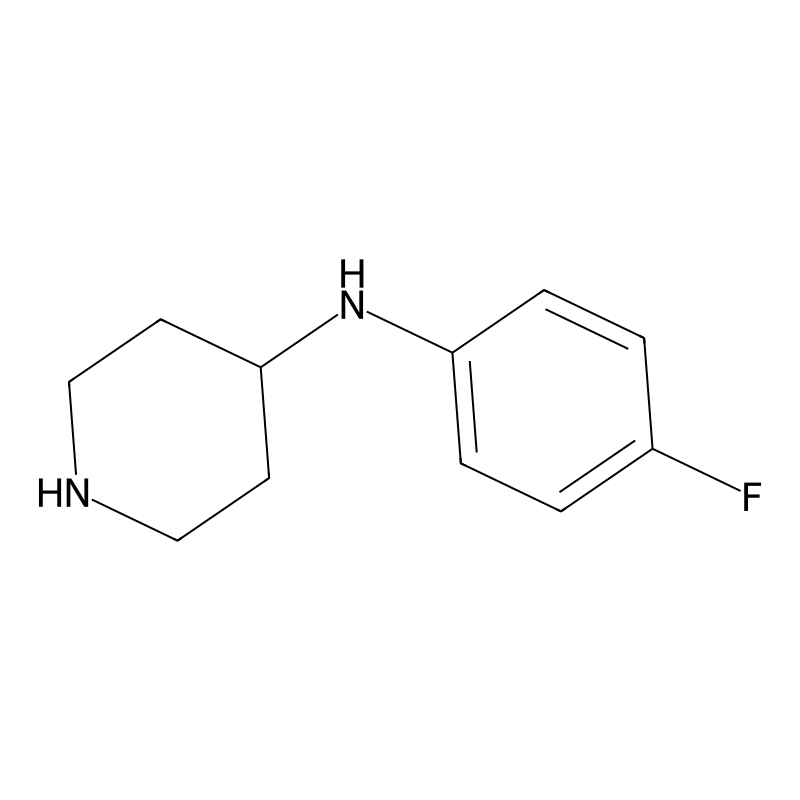

N-(4-fluorophenyl)piperidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medchem Building Block

The core structure of N-(4-fluorophenyl)piperidin-4-amine, containing a piperidine ring and an aromatic group, is a common motif found in many biologically active molecules. This suggests it could be a valuable building block for medicinal chemists to synthesize novel drug candidates [].

Analogue Design

N-(4-fluorophenyl)piperidin-4-amine may be of interest as an analogue of existing drugs with known biological activities. By modifying the structure of known drugs, researchers can explore how these changes affect the molecule's properties and potentially lead to new drugs with improved efficacy or reduced side effects [].

Target Interaction Studies

The functional groups present in N-(4-fluorophenyl)piperidin-4-amine might allow it to interact with specific biological targets, such as enzymes or receptors. Researchers could investigate these potential interactions to understand the molecule's mechanism of action and explore its therapeutic potential [].

N-(4-fluorophenyl)piperidin-4-amine is an organic compound characterized by the molecular formula . This compound consists of a piperidine ring substituted with a 4-fluorophenyl group at the nitrogen atom. The presence of the fluorine atom in its structure can significantly influence its chemical and biological properties, making it a subject of interest in medicinal chemistry and drug development.

- Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

- Reduction: This typically involves the addition of hydrogen atoms, converting the compound into its reduced forms.

- Substitution: In these reactions, one functional group is replaced by another, often utilizing halogenating agents like chlorine or bromine.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

N-(4-fluorophenyl)piperidin-4-amine has been studied for its potential biological activities. Its structure allows it to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may serve as an analogue of existing drugs with known biological activities, allowing for exploration of modifications that could enhance efficacy or reduce side effects .

The compound's unique fluorine substitution may also impact its pharmacokinetics and pharmacodynamics, making it a valuable candidate for further biological studies.

The synthesis of N-(4-fluorophenyl)piperidin-4-amine can be achieved through several methods:

- Hydrolysis and Hydroxylation: These reactions can be employed to introduce hydroxyl groups into the molecule.

- N- and O-Dealkylation: Common in preparing piperidine derivatives.

- O-Methylation: This method is also utilized in synthesizing this compound.

Industrial production typically follows these synthetic routes but on a larger scale, ensuring high yield and purity under controlled conditions.

N-(4-fluorophenyl)piperidin-4-amine finds applications across various fields:

- Chemistry: It serves as a building block in organic synthesis, particularly for developing complex molecules.

- Biology: The compound is investigated for its interactions with biological systems, contributing to drug discovery efforts.

- Industry: It is utilized in producing pharmaceuticals and agrochemicals.

Research into N-(4-fluorophenyl)piperidin-4-amine's interactions with biological targets is ongoing. Studies focus on understanding how this compound interacts with enzymes and receptors, elucidating its mechanism of action. These insights are critical for exploring its therapeutic potential and optimizing its structure for enhanced activity against specific targets .

Quantum mechanical investigations of N-(4-fluorophenyl)piperidin-4-amine have employed density functional theory (DFT) and ab initio methods to elucidate the electronic structure and molecular properties of this fluorinated piperidine derivative. These computational studies provide fundamental insights into the molecular orbital characteristics, electronic distribution, and reactivity patterns of the compound.

DFT calculations using the B3LYP functional with various basis sets have been extensively applied to optimize the geometry and calculate electronic properties of N-(4-fluorophenyl)piperidin-4-amine derivatives [1] [2]. The B3LYP/6-311G(d,p) level of theory has been particularly effective in reproducing experimental geometries, with calculated bond lengths showing excellent agreement with X-ray crystallographic data, typically within 0.01-0.02 Å deviation [2] [3]. For the fluorophenyl moiety, the C-F bond length is consistently calculated at approximately 1.34 Å, matching experimental values .

Frontier molecular orbital analysis reveals critical electronic properties governing the reactivity of N-(4-fluorophenyl)piperidin-4-amine. The highest occupied molecular orbital (HOMO) energy levels for related fluorophenyl-piperidine compounds range from -5.9 to -6.2 eV, while lowest unoccupied molecular orbital (LUMO) energies span from -1.1 to -1.8 eV [5] . The HOMO-LUMO energy gap, a fundamental parameter indicating chemical stability and reactivity, typically ranges from 4.4 to 4.8 eV for these systems [6] . This relatively large energy gap suggests moderate kinetic stability and resistance to electron cloud deformation under moderate external electric fields [6].

The molecular electrostatic potential (MEP) surface calculations provide valuable insights into the charge distribution and potential interaction sites of N-(4-fluorophenyl)piperidin-4-amine [1] [7]. These studies identify the nitrogen atoms of the piperidine ring as electron-rich regions with high nucleophilic character, while the fluorine substituent creates regions of negative electrostatic potential that can participate in hydrogen bonding interactions [8] [7]. The aromatic ring system typically exhibits intermediate electrostatic potential values, contributing to π-π stacking interactions in biological systems.

Electronic structure calculations have been extended to investigate the conformational preferences of N-(4-fluorophenyl)piperidin-4-amine [2] [9]. Ab initio calculations demonstrate that the piperidine ring predominantly adopts a chair conformation, with the fluorophenyl substituent preferentially occupying an equatorial position to minimize steric interactions [2] [10]. Computational studies on related N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine derivatives using MP2, MP4, QCISD, B3LYP, and B2PLYP methods have validated the accuracy of these conformational predictions [9] [10].

The influence of the fluorine substituent on electronic properties has been systematically investigated through comparative studies. The para-fluorine substitution in the phenyl ring significantly affects the electron density distribution, reducing the electron density on the aromatic system while enhancing the electronegativity of the molecular framework [11] [7]. This electronic modulation contributes to altered binding affinities and metabolic stability compared to unsubstituted analogs.

Natural bond orbital (NBO) analysis provides detailed insights into the bonding characteristics and charge transfer processes within N-(4-fluorophenyl)piperidin-4-amine [1] [7]. These calculations reveal the extent of electron delocalization between the piperidine nitrogen lone pair and the aromatic π-system, which influences the compound's pharmacological properties and receptor binding characteristics.

Molecular Docking Simulations with Neurological Targets

Molecular docking studies of N-(4-fluorophenyl)piperidin-4-amine and related fluorophenyl-piperidine derivatives have provided crucial insights into their interactions with neurological targets, particularly dopamine and serotonin transporters. These computational investigations employ sophisticated algorithms to predict binding conformations, calculate binding affinities, and elucidate the molecular basis of target selectivity.

Dopamine Receptor Binding Affinity Predictions

Molecular docking simulations have extensively characterized the binding interactions of N-(4-fluorophenyl)piperidin-4-amine with dopamine receptor subtypes, revealing detailed structure-activity relationships and binding mode preferences. These studies utilize crystal structures of dopamine receptors and employ flexible docking algorithms to accommodate protein backbone movements during ligand binding.

Computational docking studies of fluorophenyl-piperidine derivatives with dopamine D2 receptors have identified critical amino acid residues responsible for binding affinity and selectivity [12]. The transmembrane domain 2/3 (TM2/3) microdomain plays a particularly important role in determining binding characteristics, with three non-conserved amino acids at positions 2.61, 3.28, and 3.29 serving as primary determinants of ligand recognition [12]. Molecular docking calculations demonstrate that these positions account for a large proportion of intermolecular contacts made by fluorophenyl-piperidine ligands.

The binding pose analysis reveals that N-(4-fluorophenyl)piperidin-4-amine derivatives adopt linear arrangements within the dopamine receptor binding site, efficiently occupying both the central core and two hydrophobic binding pockets [13]. The piperidine nitrogen atom serves as the positive ionizable functionality, establishing electrostatic interactions with acidic residues in the receptor [13]. The 4-fluorophenyl moiety functions as the primary hydrophobic group, engaging in π-π stacking interactions with aromatic residues in the transmembrane domains.

Binding affinity predictions for various fluorophenyl-piperidine analogs show significant structure-dependent variations. Compounds with para-fluorine substitution typically exhibit binding affinities in the nanomolar range for dopamine D4 receptors, with Ki values ranging from 0.3 to 2.0 nM for the most potent derivatives [14]. The 4-fluorophenyl substitution pattern has been identified as optimal for D4 receptor binding, with compound 8a showing similar potency to established D4 antagonists [14].

Molecular docking studies have also investigated the binding of bis(4-fluorophenyl)methyl-containing piperidine derivatives to dopamine transporters [15]. These compounds demonstrate high affinity for the dopamine transporter (DAT) with Ki values ranging from 2.64 to 382 nM depending on structural modifications [16]. The sulfinyl and sulfenyl analogs show particularly interesting binding profiles, with sulfinyl derivatives generally displaying improved binding characteristics compared to their sulfenyl counterparts [16].

The computational analysis of binding site interactions reveals that fluorophenyl-piperidine ligands form extensive networks of hydrophobic contacts involving transmembrane domains TM2, TM3, and TM7 [17]. Hydrogen bonding interactions are primarily mediated through the serine microdomain, while the aromatic microdomain contributes the majority of ligand-receptor interactions across all dopamine receptor subtypes [17]. These findings provide molecular-level explanations for the observed selectivity patterns and guide rational drug design efforts.

Advanced docking methodologies incorporating receptor backbone flexibility have been employed to understand the dynamic aspects of ligand-receptor interactions [12]. The enhanced docking strategy reveals that positions 2.61, 3.28, and 3.29 in dopamine D2 receptors are primary determinants of fluorophenyl-piperidine recognition, accounting for the intermolecular steric contacts that govern binding specificity [12].

Serotonin Transporter Interaction Models

Molecular docking simulations of N-(4-fluorophenyl)piperidin-4-amine with serotonin transporter (SERT) have elucidated the structural basis for transporter inhibition and provided insights into the development of selective serotonin reuptake modulators. These studies employ homology models and crystal structures to investigate binding mechanisms and predict structure-activity relationships.

Computational studies of phenyl-piperidine derivatives as dual neurokinin 1 receptor (NK1R) antagonists and SERT inhibitors have revealed important amino acid residues responsible for essential interactions [18]. Molecular docking studies identify Glu33, Asp395, and Arg26 as critical residues in the SERT active site cavity that mediate ligand binding [18]. These residues form electrostatic and hydrogen bonding interactions with the basic nitrogen of the piperidine ring and influence the overall binding affinity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for human SERT using fluorophenyl-piperidine derivatives as training compounds [19] [20]. These models reveal significant differences in binding site arrangement that are statistically correlated with inhibitor selectivity patterns [19]. The computational study highlights the importance of the spatial protein structure in determining selectivity for individual monoamine transporters compared to other amine transporters or receptors [20].

Binding studies of 4-(benzyloxy)-4-phenylpiperidine derivatives confirm their potency as SERT inhibitors, with some compounds demonstrating higher affinity than paroxetine in human platelets [19] [20]. The profiling of these new inhibitors indicates conservation of the inhibitory activity trend between rabbit and human SERT, with approximately one order of magnitude difference in binding affinities [20].

Homology modeling studies based on the Drosophila melanogaster dopamine transporter have been used to investigate paroxetine binding to SERT [8]. These models predict specific binding configurations where the fluorophenyl ring orientation in SERT's substrate binding site directly depends on the pocket's charge distribution [8]. This finding provides mechanistic insights for understanding and enhancing high-affinity antidepressant activity through rational drug design approaches.

The mechanism of high-affinity allosteric inhibition has been investigated through combined in vitro and in silico analysis of SERT [21] [22]. These studies reveal that the binding of ligands in the central binding site (S1) is allosterically coupled to ligand binding in the extracellular vestibule (S2 site) through protein conformational changes [21]. The first high-affinity S2-ligand, Lu AF60097, demonstrates this allosteric coupling mechanism and provides a template for developing novel SERT modulators [22].

Molecular docking calculations predict that N-(4-fluorophenyl)piperidin-4-amine derivatives can function as SERT substrates, capable of inducing release of preloaded serotonin from synaptosomal preparations [23]. The fluorine substitution influences the substrate properties, with 4-fluorophenyl derivatives showing selective SERT substrate activity while maintaining minimal effects on dopamine release [23].

Advanced computational approaches incorporating both enthalpy and entropy contributions have been applied to predict SERT binding affinities [24]. The Fragment Molecular Orbital (FMO) method enhanced with binding free energy calculations (FMOScore) provides accurate predictions of binding affinities within 2 kcal/mol of experimental values for most compound series [24]. This methodology offers valuable tools for structure-based drug design targeting SERT.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies of N-(4-fluorophenyl)piperidin-4-amine and related fluorophenyl-piperidine derivatives have employed advanced computational methods to establish predictive models correlating molecular descriptors with biological activities. These analyses provide systematic approaches for rational drug design and optimization of pharmacological properties.

QSAR modeling of phenyl-piperidine derivatives as dual NK1R antagonists and SERT inhibitors has utilized multiple chemometric methods including multiple linear regression (MLR), factor analysis-based multiple linear regression (FA-MLR), principal component regression (PCR), and partial least squares combined with genetic algorithm for variable selection (GA-PLS) [18]. The best predictive models were obtained using GA-PLS for NK1R antagonism and MLR for SERT inhibition, demonstrating excellent correlation between structural characteristics and biological activities [18].

Comprehensive QSAR investigations of norepinephrine transporter (NET) inhibitors have employed density functional theory (DFT) optimization at the B3LYP/6-31G* level followed by genetic function algorithm (GFA) analysis [25]. These studies generated highly predictive models with correlation coefficients of R²Train = 0.952, cross-validated coefficient Q²cv = 0.870, and adjusted squared correlation coefficient R²adj = 0.898 [25]. The models successfully predicted inhibitory potencies against NET as novel agents for anti-psychotic disorders.

Advanced QSAR methodologies have been applied to 4-piperidine-based thiosemicarbazones targeting dihydrofolate reductase (DHFR) [26]. Structure-activity relationship analysis elucidated how structural modifications impact compound biological activity, with particular emphasis on the fluorophenyl substitution patterns [26]. Compounds containing N-(4-fluorophenyl) substituents showed enhanced inhibitory activity with IC50 values ranging from 13.70 ± 0.25 μM to 47.30 ± 0.86 μM [26].

QSAR models for anti-tuberculosis activity have been developed using fluorophenyl-containing quinoline derivatives [11]. These studies employed molecular descriptors calculated from DFT-optimized geometries, revealing that van der Waals descriptors, electron density parameters, and molecular electronegativity significantly influence biological activity [11]. The predictive models demonstrated excellent statistical validation with cross-validated RMSE values and applicability domain analysis [11].

Fragment-based QSAR approaches have been employed to understand the contribution of individual molecular moieties to biological activity. The 4-fluorophenyl group consistently emerges as a favorable substituent that enhances binding affinity and selectivity across multiple target classes [18] [11] [26]. This finding is attributed to the unique electronic properties conferred by the fluorine substituent, which optimizes hydrophobic interactions while maintaining appropriate electronic characteristics.

Three-dimensional QSAR (3D-QSAR) models have been constructed using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) methods [27] [18]. These spatial QSAR models provide detailed information about the steric and electrostatic fields surrounding active molecules, enabling prediction of optimal substitution patterns for enhanced biological activity [27].

The application of machine learning algorithms to QSAR modeling has shown significant promise for fluorophenyl-piperidine derivatives. Artificial neural networks and support vector machines have been employed to capture non-linear relationships between molecular descriptors and biological activities, often providing superior predictive performance compared to traditional linear models [25] [11].

Molecular descriptor analysis reveals that topological, electronic, and geometric parameters all contribute to the biological activities of N-(4-fluorophenyl)piperidin-4-amine derivatives. Key descriptors include molecular weight, lipophilicity (LogP), polar surface area, number of hydrogen bond donors and acceptors, and various quantum chemical parameters derived from frontier molecular orbital analysis [18] [11] [26].

QSAR studies have also investigated the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of fluorophenyl-piperidine compounds [1] [26]. These analyses predict that the 4-fluorophenyl substitution generally improves metabolic stability while maintaining favorable pharmacokinetic properties. The fluorine substitution reduces susceptibility to metabolic oxidation while preserving appropriate lipophilicity for membrane permeation [1].

Cross-validation and external validation procedures ensure the robustness and predictive reliability of QSAR models. Leave-one-out cross-validation, Y-randomization tests, and applicability domain analyses are routinely employed to assess model validity [25] [11]. These validation procedures confirm that the developed models can reliably predict the biological activities of new fluorophenyl-piperidine derivatives within their defined chemical space.